Kv1.5 Inhibitory Potency of the 6-Chloro-N-methyl-difluoromethoxybenzyl Series Versus 6-Unsubstituted and N-Desmethyl Analogs
In the Pierre Fabre patent series, pyridine-3-sulfonamides bearing a 6-chloro substituent, N-methyl sulfonamide, and a 4-difluoromethoxybenzyl group (the structural class encompassing CAS 1365631-74-8) consistently exhibited sub-micromolar Kv1.5 inhibitory activity in patch-clamp electrophysiology assays, whereas the corresponding 6-unsubstituted pyridine analogs and N-desmethyl analogs showed markedly reduced or absent Kv1.5 blockade [1]. Although the exact IC₅₀ value for CAS 1365631-74-8 is not disclosed in the patent, structurally proximal exemplars within the same Markush formula (incorporating 6-chloro, N-methyl, and 4-difluoromethoxybenzyl features) achieved Kv1.5 IC₅₀ values below 1 µM, with >30-fold selectivity over hERG (Kv11.1) [1]. This contrasts with compounds lacking the 6-chloro or N-methyl modifications, which lost Kv1.5 potency by a factor of >10-fold [1].
| Evidence Dimension | Kv1.5 inhibitory potency (IC₅₀) in patch-clamp electrophysiology |
|---|---|
| Target Compound Data | Structurally proximal 6-chloro-N-methyl-4-difluoromethoxybenzyl pyridine-3-sulfonamides: Kv1.5 IC₅₀ < 1 µM (exact value for CAS 1365631-74-8 not disclosed) [1] |
| Comparator Or Baseline | 6-Unsubstituted pyridine analogs and N-desmethyl analogs: Kv1.5 IC₅₀ > 10 µM or inactive [1] |
| Quantified Difference | >10-fold loss of Kv1.5 inhibitory potency when 6-chloro or N-methyl modifications are removed [1] |
| Conditions | Manual or automated patch-clamp electrophysiology on Kv1.5-transfected mammalian cells (HEK293 or CHO); holding potential and voltage-step protocols as described in US 8,846,930 B2 [1] |
Why This Matters
A procurement decision selecting a 6-unsubstituted or N-desmethyl analog based on catalog similarity would yield a compound with >10-fold weaker Kv1.5 target engagement, undermining the validity of atrial fibrillation-relevant ion channel experiments.
- [1] Dupont-Passelaigue E, Le Roy I, Pignier C (inventors); PF Médicament (assignee). Derivatives of heteroarylsulfonamides, their preparation and their application in human therapy. United States Patent US 8,846,930 B2. 2014 Sep 30. View Source
